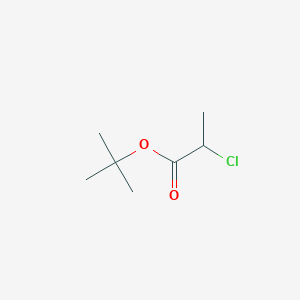

tert-Butyl 2-chloropropanoate

CAS No.:

Cat. No.: VC3982346

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClO2 |

|---|---|

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | tert-butyl 2-chloropropanoate |

| Standard InChI | InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 |

| Standard InChI Key | YXYWJZNXZGYLNO-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC(C)(C)C)Cl |

| Canonical SMILES | CC(C(=O)OC(C)(C)C)Cl |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

tert-Butyl 2-chloropropanoate consists of a propanoate backbone with a chlorine atom at the second carbon and a tert-butyl ester group at the carbonyl position. The IUPAC name is tert-butyl 2-chloropropanoate, and its isomeric SMILES representation is CC(C(=O)OC(C)(C)C)Cl. The stereochemistry of the compound can vary depending on the synthesis route; for example, the (S)-enantiomer (CAS 55710-80-0) is synthesized using enantiomerically pure starting materials like (S)-2-chloropropanoic acid .

Table 1: Structural and Stereochemical Data

Synthesis and Manufacturing Methods

Esterification of 2-Chloropropanoic Acid

The primary synthesis route involves the esterification of 2-chloropropanoic acid with tert-butanol. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to accelerate the reaction. For enantiomerically pure (S)-tert-butyl 2-chloropropanoate, (S)-2-chloropropanoic acid is first synthesized via diazotization of (S)-alanine in hydrochloric acid, followed by esterification .

Reaction Scheme:

Table 2: Synthesis Conditions and Yields

| Starting Material | Catalyst | Temperature | Yield (%) | Optical Purity (ee) | Source |

|---|---|---|---|---|---|

| (S)-2-Chloropropanoic Acid | H₂SO₄ | Reflux | 64–89 | 95.6–98.3 | |

| Racemic 2-Chloropropanoic Acid | p-TsOH | 80°C | 70–85 | N/A |

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors and molecular sieves to remove water are often employed to enhance yields.

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a boiling point of 52–53°C at 12 Torr and a density of 1.032 g/cm³ . Its low volatility and high stability under neutral conditions make it suitable for long-term storage.

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 52–53°C (12 Torr) | |

| Density | 1.032 g/cm³ | |

| Refractive Index | 1.420–1.425 | |

| Solubility | Miscible in organic solvents (e.g., ether, DCM) |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

-

NMR: δ 1.45 ppm (s, 9H, tert-butyl), δ 4.35 ppm (q, 1H, CHCl), δ 1.60 ppm (d, 3H, CH₃).

Reactivity and Functional Transformations

Hydrolysis and Protecting Group Utility

The tert-butyl ester group is hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield 2-chloropropanoic acid, making it a valuable protecting group in peptide synthesis.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form derivatives like 2-aminopropanoates.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing β-amino acids and protease inhibitors. For example, it facilitates the preparation of telaprevir precursors by enabling stereocontrol at the β-carbon.

Agrochemicals

Its derivatives are employed in herbicides and fungicides, leveraging the chlorine atom’s bioactivity.

Table 4: Industrial Applications

| Application | Example Product | Role of tert-Butyl 2-Chloropropanoate | Source |

|---|---|---|---|

| Pharmaceuticals | Telaprevir | Chiral intermediate | |

| Agrochemicals | Chlorophenoxy herbicides | Bioactive scaffold |

Comparison with Structural Analogs

Halogen-Substituted Variants

-

tert-Butyl 2-Bromopropanoate: Higher reactivity in SN2 reactions due to bromine’s superior leaving group ability.

-

tert-Butyl 3-Chloropropanoate: Altered regiochemistry reduces steric hindrance, increasing enzymatic susceptibility .

Table 5: Halogen Analog Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity (SN2) | Source |

|---|---|---|---|---|

| tert-Butyl 2-Chloropropanoate | 52–53 (12 Torr) | 1.032 | Moderate | |

| tert-Butyl 2-Bromopropanoate | 68–70 (15 Torr) | 1.198 | High |

Recent Advances and Research Directions

Recent studies focus on enantioselective synthesis using chiral catalysts and green chemistry approaches. For instance, enzyme-mediated esterification has achieved 99% ee with reduced waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume